molecular formula C5H12N2 B11750352 (3S)-4-methylpyrrolidin-3-amine

(3S)-4-methylpyrrolidin-3-amine

Cat. No.: B11750352
M. Wt: 100.16 g/mol
InChI Key: SLTMFXXAJKCIPQ-BRJRFNKRSA-N
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Description

(3S)-4-Methylpyrrolidin-3-amine is a chiral pyrrolidine-based amine that serves as a valuable building block in organic synthesis and pharmaceutical research. This compound features a stereochemically defined structure that is crucial for the development of biologically active molecules, particularly in the exploration of central nervous system (CNS) targets. In medicinal chemistry, chiral pyrrolidine scaffolds are frequently employed in the design of ligands for G-protein coupled receptors (GPCRs). Research indicates that structurally similar (3S)-configured pyrrolidine amines demonstrate high affinity and potent antagonist properties for the 5-HT6 receptor (5-HT6R), a prominent target for cognitive disorders associated with Alzheimer's disease and schizophrenia . The specific stereochemistry at the 3-position is a key determinant for forming a stable salt bridge interaction with a conserved aspartic acid residue (D3.32) in the 5-HT6R binding site, which is critical for receptor affinity and activity . Beyond serotonin receptors, the pyrrolidine core is a privileged structure found in compounds targeting a wide range of biological pathways. This includes research into enzyme inhibitors, such as those for ornithine aminotransferase (hOAT), a potential target in hepatocellular carcinoma, where the pyrrolidine ring can contribute to selective and potent inhibition . This product is provided for research and further manufacturing applications only. It is strictly for use in laboratory settings and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C5H12N2

Molecular Weight

100.16 g/mol

IUPAC Name

(3S)-4-methylpyrrolidin-3-amine

InChI

InChI=1S/C5H12N2/c1-4-2-7-3-5(4)6/h4-5,7H,2-3,6H2,1H3/t4?,5-/m1/s1

InChI Key

SLTMFXXAJKCIPQ-BRJRFNKRSA-N

Isomeric SMILES

CC1CNC[C@H]1N

Canonical SMILES

CC1CNCC1N

Origin of Product

United States

Preparation Methods

Organozinc-Mediated Carbocyclization

Ti–Mg-catalyzed carbocyclization of allyl propargyl amines offers a modular route to pyrrolidine derivatives. For example:

  • Propargyl amines react with Et₂Zn in the presence of Ti(O-iPr)₄ and EtMgBr, forming Z-configured methylenepyrrolidines .

  • Subsequent hydrogenation or oxidative functionalization introduces the amine group. This method achieves diastereomeric excess (>99% de) and is compatible with heteroatoms .

Biocatalytic Reductive Amination

Enzyme cascades enable enantioselective synthesis:

  • Amine Dehydrogenases (AmDHs) : Coupled with ene reductases, these convert 4-methylpyrrolidin-3-one to the target amine via reductive amination .

  • Conditions : Reactions occur in aqueous buffers (pH 7–9) with NADPH cofactor recycling. Reported enantiomeric excess (ee) exceeds 99% .

Mitsunobu Reaction and Ring-Closing Metathesis

A hybrid strategy combines Mitsunobu reactions with ring-closing steps:

  • Intermediate Synthesis : (3S)-3-hydroxy-4-methylpyrrolidine is synthesized via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

  • Amine Introduction : The hydroxyl group is replaced with an amine via nucleophilic substitution or Staudinger reactions .

Resolution of Racemic Mixtures

Chiral resolution techniques are critical for obtaining enantiopure product:

  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer of a racemic ester intermediate .

  • Diastereomeric Salt Formation : Tartaric acid derivatives resolve racemic amines, achieving >98% ee .

Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation of imines or enamines provides direct access to the target amine:

  • Catalysts : Chiral phosphine-Rh complexes (e.g., DuPhos) hydrogenate 4-methyl-3-pyrrolidinone imines under 50–100 bar H₂ .

  • Yields : 70–85% with 95–99% ee .

Comparative Analysis of Methods

Method Starting Material Key Steps Yield ee (%) Catalyst/Reagent
Stereoselective Cycloaddition (E)-but-2-ene acetoacetic esterCyclization, hydrogenation49–58%>99Pd/C, TFA
Organozinc Carbocyclization Allyl propargyl aminesTi–Mg catalysis, hydrogenation60–75%>99Et₂Zn, Ti(O-iPr)₄
Biocatalytic Reductive Amination 4-Methylpyrrolidin-3-oneAmDH, cofactor recycling80–90%>99AmDH, glucose dehydrogenase
Asymmetric Hydrogenation Imine derivativesRh-DuPhos catalysis70–85%95–99Rhodium complexes

Protection/Deprotection Strategies

  • Boc Protection : tert-Butoxycarbonyl (Boc) groups are introduced during synthesis to protect the amine . Deprotection with HCl/EtOH yields the free amine .

  • Benzyl Groups : Hydrogenolysis of N-benzyl intermediates (e.g., using Pd/C) provides the amine .

Chemical Reactions Analysis

Types of Reactions

(3S)-4-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with Pd/C.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles under appropriate conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

(3S)-4-methylpyrrolidin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a chiral auxiliary in asymmetric synthesis.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3S)-4-methylpyrrolidin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The specific pathways involved depend on the context of its application, such as in biochemical assays or therapeutic settings.

Comparison with Similar Compounds

Steric and Electronic Effects

  • Fluorination in (3S,4R)-4-fluoro-1-methylpyrrolidin-3-amine enhances electronegativity and metabolic stability, making it preferable for CNS-targeting drugs .

Stereochemical Impact

  • The (3S,4S) configuration in the methoxy-N-methyl derivative (CAS 372482-03-6) demonstrates distinct hydrogen-bonding capabilities compared to the (3S)-configured parent compound, affecting its binding to enzymes like monoamine oxidases .

Q & A

What are the key synthetic routes for enantioselective synthesis of (3S)-4-methylpyrrolidin-3-amine, and how can enantiomeric purity be validated?

Answer:
Enantioselective synthesis often employs chemoenzymatic methods , such as lipase-catalyzed acylation, to achieve high stereochemical control. For example, starting from a racemic mixture, lipases (e.g., from Candida antarctica) selectively acylate one enantiomer, allowing separation via chromatography . Post-synthesis, enantiomeric purity is validated using chiral HPLC or polarimetry , coupled with NMR to confirm structural integrity. For instance, diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) can further enhance purity .

How do reaction conditions (e.g., solvent, catalyst) influence the yield and stereoselectivity of this compound synthesis?

Answer:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while ethers (THF) enhance nucleophilicity in alkylation steps .
  • Catalysts : Transition-metal catalysts (e.g., Grubbs’ catalyst for ring-closing metathesis) or enzymes (lipases) are critical for stereochemical control. For example, Grubbs’ catalyst achieves >90% enantiomeric excess (ee) in pyrrolidine ring formation .
  • Temperature : Lower temperatures (−20°C to 0°C) minimize side reactions during sensitive steps like azide reductions .

What analytical techniques are most effective for characterizing this compound and its intermediates?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and stereochemistry. For example, coupling constants (JJ) in NOESY experiments differentiate axial/equatorial substituents on the pyrrolidine ring .
  • Mass spectrometry (HRMS) : Accurate mass determination (e.g., ESI-HRMS) verifies molecular formula and detects impurities .
  • X-ray crystallography : Resolves absolute configuration when crystallizable derivatives (e.g., tosylate salts) are available .

How does the stereochemistry of this compound impact its biological activity compared to its enantiomer?

Answer:
The (3S) configuration often confers higher affinity for chiral biological targets. For example, in neurotransmitter receptor studies, the (3S) enantiomer may exhibit 10–100× stronger binding to serotonin or dopamine receptors due to complementary spatial interactions with the active site . In contrast, the (3R) enantiomer may show reduced activity or off-target effects, as seen in analogous pyrrolidine derivatives .

What strategies can resolve contradictions in reported biological data for this compound?

Answer:

  • Standardize assay conditions : Variability in IC50_{50} values may arise from differences in buffer pH, temperature, or cell lines. Replicating assays under controlled conditions (e.g., pH 7.4, 37°C) minimizes discrepancies .
  • Control for enantiomeric purity : Contamination with the (3R) enantiomer (even 1–2%) can skew dose-response curves. Re-analysis via chiral HPLC is recommended .
  • Cross-validate with orthogonal methods : Pair radioligand binding assays with functional assays (e.g., cAMP accumulation) to confirm target engagement .

How can computational methods guide the design of derivatives based on this compound?

Answer:

  • Molecular docking : Predict interactions with target proteins (e.g., monoamine transporters) using software like AutoDock Vina. Focus on substituents at the 4-methyl position to enhance hydrophobic binding .
  • QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with pharmacokinetic data to optimize bioavailability .
  • MD simulations : Assess conformational stability of derivatives in aqueous vs. membrane environments to prioritize synthetically feasible candidates .

What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Answer:

  • Catalyst cost : Transition-metal catalysts (e.g., Pd for cross-couplings) are expensive at scale. Alternatives like immobilized enzymes or recyclable catalysts (e.g., Fe3_3O4_4@SiO2_2) reduce costs .
  • Purification : Chromatography is impractical for large batches. Switch to crystallization or distillation for intermediates (e.g., tosylate salts) .
  • Safety : Azide intermediates are explosive. Replace with safer reagents (e.g., Staudinger reaction with triphenylphosphine) .

How does this compound compare to structurally related compounds in modulating enzyme activity?

Answer:

  • N-Methylpyrrolidine analogs : Lacking the 4-methyl group, these show reduced steric hindrance, leading to faster metabolism by CYP450 enzymes .
  • Piperidine derivatives : The six-membered ring increases rigidity, often lowering binding entropy but improving selectivity for certain GPCRs .
  • 4-Methoxy analogs : The methoxy group in (3S,4S)-4-methoxy derivatives enhances water solubility but may reduce blood-brain barrier penetration .

What in vitro models are most suitable for evaluating the neuropharmacological potential of this compound?

Answer:

  • Primary neuronal cultures : Assess neurotoxicity and neurotransmitter release using rat cortical neurons .
  • HEK293 cells expressing human receptors : Quantify ligand efficacy via calcium flux assays (e.g., FLIPR) for targets like 5-HT2A_{2A} .
  • Blood-brain barrier (BBB) models : Use co-cultures of brain endothelial cells and astrocytes to predict CNS penetration .

How can isotopic labeling (e.g., 14^{14}14C, 3^{3}3H) of this compound aid in metabolic studies?

Answer:

  • Tracing metabolic pathways : 14^{14}C labeling at the methyl group tracks hepatic metabolism (e.g., demethylation via CYP3A4) .
  • Receptor occupancy studies : 3^{3}H-labeled compound quantifies binding site density in autoradiography experiments .
  • Stable isotopes (13^{13}C, 15^{15}N) : Enable NMR-based structural elucidation of metabolites in urine or plasma .

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